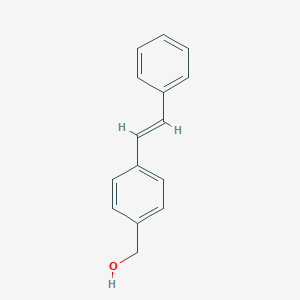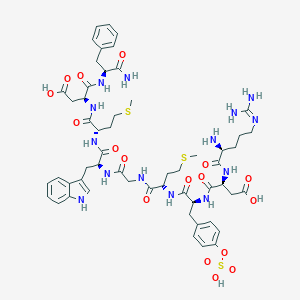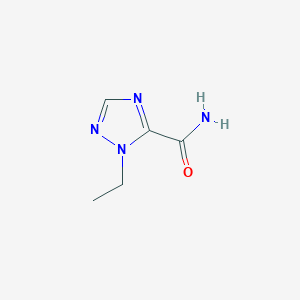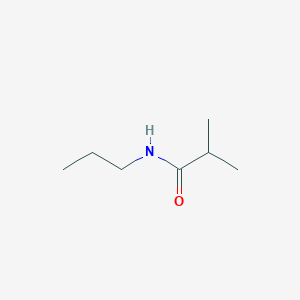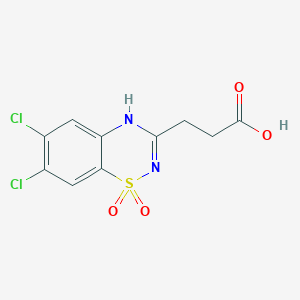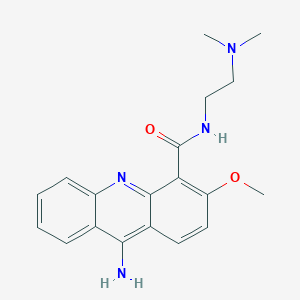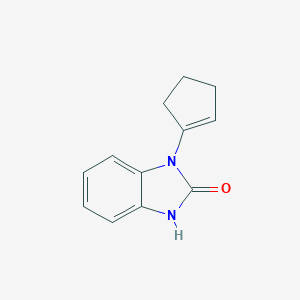
3-(cyclopenten-1-yl)-1H-benzimidazol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(cyclopenten-1-yl)-1H-benzimidazol-2-one is a chemical compound that has gained significant attention in scientific research. It is a heterocyclic compound that contains a benzimidazole ring and a cyclopentene ring, making it a unique structure with potential applications in various fields.
Mécanisme D'action
The mechanism of action of 3-(cyclopenten-1-yl)-1H-benzimidazol-2-one is not fully understood. However, it is believed to exert its effects through the inhibition of specific enzymes and signaling pathways involved in disease progression. For example, studies have shown that it can inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and cancer progression.
Effets Biochimiques Et Physiologiques
Studies have shown that 3-(cyclopenten-1-yl)-1H-benzimidazol-2-one has various biochemical and physiological effects. For example, it has been shown to reduce inflammation, inhibit cancer cell growth, and improve insulin sensitivity in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 3-(cyclopenten-1-yl)-1H-benzimidazol-2-one in lab experiments is its unique structure, which allows for the study of its effects on specific enzymes and signaling pathways. However, one of the limitations is its complex synthesis method, which can make it challenging to obtain in large quantities for experiments.
Orientations Futures
There are several future directions for the study of 3-(cyclopenten-1-yl)-1H-benzimidazol-2-one. One area of research is to further investigate its mechanisms of action and identify potential targets for drug development. Another direction is to explore its potential applications in other fields such as materials science and catalysis. Additionally, future studies could focus on optimizing the synthesis method to increase the yield and efficiency of the process.
Conclusion:
In conclusion, 3-(cyclopenten-1-yl)-1H-benzimidazol-2-one is a unique compound with potential applications in various scientific research fields. Its complex structure and promising effects make it a promising candidate for drug development and other applications. Further research is needed to fully understand its mechanisms of action and optimize its synthesis method for lab experiments.
Applications De Recherche Scientifique
The unique structure of 3-(cyclopenten-1-yl)-1H-benzimidazol-2-one has made it a promising compound for various scientific research applications. One of the most significant areas of research is in the field of medicinal chemistry, where it has shown potential as a drug candidate for various diseases such as cancer, diabetes, and inflammation.
Propriétés
Numéro CAS |
104509-42-4 |
|---|---|
Nom du produit |
3-(cyclopenten-1-yl)-1H-benzimidazol-2-one |
Formule moléculaire |
C12H12N2O |
Poids moléculaire |
200.24 g/mol |
Nom IUPAC |
3-(cyclopenten-1-yl)-1H-benzimidazol-2-one |
InChI |
InChI=1S/C12H12N2O/c15-12-13-10-7-3-4-8-11(10)14(12)9-5-1-2-6-9/h3-5,7-8H,1-2,6H2,(H,13,15) |
Clé InChI |
WCFVRRQCMWMRTM-UHFFFAOYSA-N |
SMILES |
C1CC=C(C1)N2C3=CC=CC=C3NC2=O |
SMILES canonique |
C1CC=C(C1)N2C3=CC=CC=C3NC2=O |
Synonymes |
2H-Benzimidazol-2-one,1-(1-cyclopenten-1-yl)-1,3-dihydro-(9CI) |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

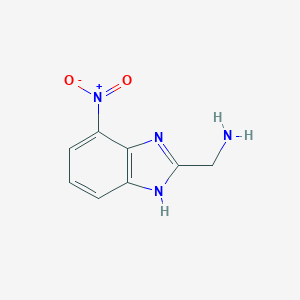
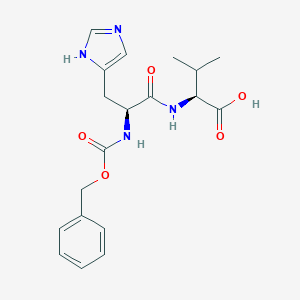
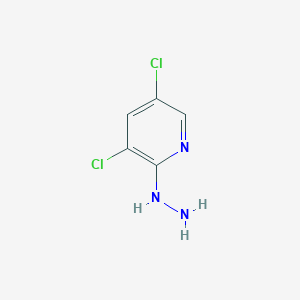
![3-[18-(2-Carboxyethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethylporphyrin-21,23-diid-2-yl]propanoic acid;chlorocobalt(2+)](/img/structure/B10982.png)
